{1,1-Difluorospiro[2.3]hexan-5-yl}methanamine hydrochloride
Descripción
{1,1-Difluorospiro[2.3]hexan-5-yl}methanamine hydrochloride (CAS: 1955540-34-7) is a spirocyclic compound characterized by a unique bicyclic framework where two rings share a single carbon atom (spiro[2.3]hexane). The molecule features two fluorine atoms at the 1,1-positions of the spiro system and a methanamine group substituted at the 5-position, with the amine protonated as a hydrochloride salt. Its molecular formula is C₆H₁₀ClF₂N, with a molecular weight of 169.60 g/mol and a purity of ≥97% . The spiro architecture and fluorine substituents confer distinct electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research, particularly in targeting enzymes or receptors requiring rigid, lipophilic scaffolds .
Propiedades
IUPAC Name |
(2,2-difluorospiro[2.3]hexan-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)4-6(7)1-5(2-6)3-10;/h5H,1-4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHQJWYESJNAQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC2(F)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2098022-90-1 | |
| Record name | {1,1-difluorospiro[2.3]hexan-5-yl}methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparación Con Compuestos Similares
Core Spiro Systems and Substituents
- {1,1-Difluorospiro[2.3]hexan-5-yl}methanamine hydrochloride : Spiro[2.3]hexane core with 1,1-difluoro substitution and a primary amine hydrochloride group .
- {1,1-Difluorospiro[2.4]heptan-5-yl}methanamine hydrochloride : Larger spiro[2.4]heptane ring system, which increases ring strain and alters conformational flexibility compared to the hexane analog .
- 1-{6-Fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride (CAS 2715119-81-4) : Features a spiro[3.3]heptane core with a single fluorine atom at the 6-position, reducing electronegativity compared to the difluoro analog .
Functional Group Variations
- Diphenhydramine hydrochloride: A non-spiro ethanolamine derivative with a diphenylmethoxy group, demonstrating the pharmacological impact of structural flexibility in antihistamines .
Physicochemical Properties
*LogP values estimated using fragment-based methods.
- Lipophilicity : The target compound’s spiro[2.3]hexane core and difluoro substitution balance lipophilicity (predicted LogP ~1.2), favoring membrane permeability. Larger spiro systems (e.g., spiro[2.4]heptane) increase LogP due to added hydrocarbon content .
Q & A
Q. What are the common synthetic routes for {1,1-Difluorospiro[2.3]hexan-5-yl}methanamine hydrochloride, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step organic reactions, including cyclization and fluorination steps. For example, spirocyclic intermediates may be synthesized via [2+1] cycloaddition reactions, followed by selective fluorination using reagents like DAST (diethylaminosulfur trifluoride). Reaction conditions such as temperature (-20°C to 80°C), solvent polarity (e.g., dichloromethane or THF), and catalyst choice (e.g., Lewis acids) critically impact yield and purity . Post-synthesis purification methods, such as recrystallization or column chromatography, are essential to isolate the hydrochloride salt with >95% purity.
Q. How can the structural integrity of {1,1-Difluorospiro[2.3]hexan-5-yl}methanamine hydrochloride be validated?
Structural characterization employs NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm the spirocyclic framework and fluorine positions. X-ray crystallography is used to resolve stereochemical ambiguities, particularly for the spiro[2.3]hexane core. Mass spectrometry (HRMS-ESI) validates molecular weight (e.g., [M+H]+ = 194.08 g/mol), while elemental analysis confirms stoichiometry (C₇H₁₂ClF₂N) .
Q. What are the recommended storage conditions to ensure compound stability?
As a hydrochloride salt, the compound should be stored in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C. Moisture-sensitive handling is critical to prevent hydrolysis of the difluoro groups. Long-term stability studies (e.g., 6–12 months) under these conditions show <5% degradation by HPLC .
Q. What preliminary biological screening assays are suitable for this compound?
Initial screens include enzyme inhibition assays (e.g., cytochrome P450 isoforms) and receptor-binding studies (e.g., GPCRs or ion channels). For example, competitive binding assays using radiolabeled ligands (e.g., ³H-labeled serotonin or dopamine) can identify affinity for CNS targets. IC₅₀ values are determined via dose-response curves, with validation using orthogonal techniques like SPR (surface plasmon resonance) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production while maintaining enantiomeric purity?
Optimizing fluorination steps using flow chemistry reduces side reactions (e.g., over-fluorination). Chiral HPLC or SFC (supercritical fluid chromatography) ensures enantiomeric excess (>99% ee). Kinetic studies under varying pressures (1–5 atm) and temperatures (0–25°C) identify rate-limiting steps, improving scalability .
Q. How should conflicting bioactivity data from different assay formats (e.g., cell-based vs. cell-free) be resolved?
Discrepancies may arise from differences in membrane permeability (cell-based assays) or co-factor availability (cell-free systems). Normalize data using internal controls (e.g., reference inhibitors) and validate with orthogonal assays. For example, if cell-based assays show lower activity, conduct permeability studies (e.g., PAMPA) to assess passive diffusion .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?
Systematic substitution at the spirocyclic core (e.g., replacing difluoro with dichloro groups) or modifying the methanamine moiety (e.g., alkylation) is performed. Biological activity data (e.g., IC₅₀, Ki) are correlated with steric/electronic parameters (Hammett constants, logP) using multivariate regression analysis. QSAR models predict optimal substituents for target engagement .
Q. How can in silico modeling predict metabolic pathways and potential toxicity?
Computational tools like GLORYx predict phase I/II metabolism, identifying vulnerable sites (e.g., oxidation at the spirocyclic carbon). Molecular docking (AutoDock Vina) assesses binding to hepatic enzymes (e.g., CYP3A4). Toxicity endpoints (e.g., hERG inhibition) are evaluated using QSAR models from platforms like ADMETlab .
Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?
Implement strict QC protocols:
- Batch characterization : NMR purity >98%, residual solvent analysis (GC-MS).
- Bioassay standardization : Use a single cell line (e.g., HEK293) and passage number.
- Reference standards : Include a well-characterized batch as a positive control in each experiment .
Q. How do solvent polarity and pH affect the compound’s solubility in biological buffers?
Solubility is pH-dependent due to the protonatable methanamine group. In PBS (pH 7.4), solubility is ~10 mg/mL, decreasing to <1 mg/mL in acidic conditions (pH 4.5). Co-solvents (e.g., DMSO ≤1%) or cyclodextrin complexes enhance solubility without altering bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
